1-(Butan-2-YL)-1H-indazol-6-amine
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Overview
Description
1-(Butan-2-YL)-1H-indazol-6-amine is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the first position of the indazole ring and an amine group at the sixth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-YL)-1H-indazol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of 1H-indazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-YL)-1H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated indazole derivatives.
Scientific Research Applications
1-(Butan-2-YL)-1H-indazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-YL)-1H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: The parent compound without the butan-2-yl and amine groups.
1-(Butan-2-YL)-1H-indazole: Similar structure but lacks the amine group at the sixth position.
1-(Butan-2-YL)-1H-indazol-3-amine: Similar structure but with the amine group at the third position.
Uniqueness
1-(Butan-2-YL)-1H-indazol-6-amine is unique due to the specific positioning of the butan-2-yl and amine groups, which can significantly influence its chemical reactivity and biological activity. The presence of the amine group at the sixth position allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H15N3 |
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Molecular Weight |
189.26 g/mol |
IUPAC Name |
1-butan-2-ylindazol-6-amine |
InChI |
InChI=1S/C11H15N3/c1-3-8(2)14-11-6-10(12)5-4-9(11)7-13-14/h4-8H,3,12H2,1-2H3 |
InChI Key |
VDYALPFIGWDEOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C=CC(=C2)N)C=N1 |
Origin of Product |
United States |
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